(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide - 327062-70-4

(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-3086348
CAS Number: 327062-70-4
Molecular Formula: C15H9F3N2O2
Molecular Weight: 306.244
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The molecule might inhibit specific enzymes through interactions with their active sites, similar to the proposed mechanism of action for some antimalarial cinnamanilides. []
  • Receptor binding: The molecule might bind to specific receptors, either agonizing or antagonizing their activity, as seen with certain adenosine receptor agonists. []
Applications
  • Antimicrobial activity: Cinnamanilides have shown promising antimicrobial activity against various bacterial strains, including drug-resistant ones. [, ] Therefore, this compound could be investigated for potential antibacterial or antifungal properties.
  • Anticancer activity: Certain chalcones exhibit anticancer activity by inducing apoptosis and interacting with DNA. [, ] This compound could be evaluated for similar properties.
  • Anti-inflammatory activity: Chalcones have shown potential as anti-inflammatory agents by modulating the Nrf2-Keap1 signaling pathway. [] Further research could explore similar activities for this compound.
  • Agricultural applications: Some cinnamamides are used as intermediates in the synthesis of agricultural chemicals. [] This compound might serve as a precursor for developing new agrochemicals.

1. (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide []

Compound Description: This compound features two independent molecules connected by hydrogen bonds, including Namide—H⋯N≡C, Hphenyl⋯O=C, and Hphenyl⋯Br. []

2. (E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy) phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide []

Compound Description: This compound is highlighted for its development into a pharmaceutically acceptable salt, showcasing its potential for treating cancer. []

3. (2E)-N-phenyl-3-(4H- pyran-4-yl) prop-2-enamide []

Compound Description: This compound has been studied using FT-Raman and FT-IR spectroscopy and DFT calculations to analyze its vibrational spectral characteristics, hyperpolarizability, and HOMO-LUMO properties. []

4. (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide []

Compound Description: This molecule demonstrated significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 µM. []

5. (2E)-N-[2,6-dibromo-4-(trifluoromethyl) phenyl]-3-phenylprop-2-enamide []

Compound Description: Demonstrating potent antimalarial activity with an IC50 ranging from 2.0 to 4.3 µM, this compound's efficacy is comparable to chloroquine, a clinically used antimalarial drug. []

6. (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide []

Compound Description: This compound exhibited notable efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, exhibiting an IC50 value in the range of 2.0 to 4.3 µM, comparable to the clinically used antimalarial drug, chloroquine. []

7. (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide []

Compound Description: This compound demonstrated potent antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, with an IC50 value within the range of 2.0 to 4.3 µM, comparable to the clinically used drug chloroquine. []

8. (2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide []

Compound Description: Exhibiting significant antimalarial activity, this compound has an IC50 ranging from 2.0 to 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. Its efficacy is comparable to the clinically employed antimalarial drug, chloroquine. []

9. (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j) []

Compound Description: Demonstrating potent antibacterial activity, this compound exhibited strong efficacy against both Staphylococcus aureus and Enterococcus faecalis, including resistant strains like MRSA and VRE. Its MICs/MBCs ranged from 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis. []

10. (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o) []

Compound Description: Exhibiting notable antibacterial activity, this compound displayed significant efficacy against Staphylococcus aureus and Enterococcus faecalis, encompassing resistant strains like MRSA and VRE. Its MICs/MBCs were observed to be in the range of 0.15–5.57 µM against S. aureus and 2.34–44.5 µM against E. faecalis. []

11. (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide (2i) []

Compound Description: This compound showed potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, including resistant strains such as MRSA and VRE. Its MICs/MBCs ranged from 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis. []

12. (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide (2p) []

Compound Description: Exhibiting substantial antibacterial activity, this compound demonstrated strong efficacy against both Staphylococcus aureus and Enterococcus faecalis, including resistant strains like MRSA and VRE. It showed MICs/MBCs in the range of 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis. []

13. (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide []

Compound Description: Exhibiting potent antibacterial activity, this compound demonstrated substantial efficacy against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) at submicromolar concentrations. []

14. (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide []

Compound Description: This compound demonstrated potent antibacterial activity against a broader spectrum of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum, highlighting its broad-spectrum potential. []

15. (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide []

Compound Description: This compound exhibited potent antibacterial activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, vancomycin-resistant E. faecalis isolates, Mycobacterium smegmatis, and M. marinum. It showed minimal cytotoxicity towards primary porcine monocyte-derived macrophages. []

16. (2E)-3-(3,4-dichloro-phenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide []

Compound Description: This compound showed potent antibacterial activity against a wide range of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum, a non-hazardous model for M. tuberculosis. It also demonstrated minimal cytotoxicity against primary porcine monocyte-derived macrophages. []

17. (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide []

Compound Description: Demonstrating potent antibacterial activity, this compound effectively inhibited the growth of a broad spectrum of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, vancomycin-resistant E. faecalis isolates, Mycobacterium smegmatis, and M. marinum, a non-hazardous model for M. tuberculosis. Notably, it exhibited minimal cytotoxicity against primary porcine monocyte-derived macrophages. []

18. (2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-{3-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]phenyl}prop-2-enamide ((-)-1) []

Compound Description: This compound is a C-iminoribofuranoside analog of the Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor FK866. []

19. 1-(3-(furan-2-yl)-5-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (8d) []

Compound Description: This compound shows significant anticancer activity, inducing apoptosis, inhibiting DNA topoisomerase I, and effectively cleaving pBR322 plasmid DNA upon UV irradiation. []

20. (2E)-1-phenyl-3-pyrimidin-2-ylprop-2-en-1-one (chalcone 3) []

Compound Description: This chalcone derivative exhibits high reactivity with thiols, particularly the thiol group of N-acetylcysteine, indicating potential biological activity. []

21. 1,3-diphenylprop-2-yn-1-one (chalcone 7) []

Compound Description: This chalcone derivative shows high reactivity with thiols, particularly the thiol group of N-acetylcysteine, suggesting potential biological activity. []

22. 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzonitrile (chalcone 1) []

Compound Description: This chalcone derivative demonstrates potent biological activity, particularly as an inducer of HO-1 expression in human dermal fibroblasts. Its efficacy is attributed to both its chemical reactivity with thiols and its lipophilicity, which potentially enhances cellular uptake. []

23. (2E)-1-phenyl-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one (chalcone 5) []

Compound Description: Exhibiting significant biological activity, this chalcone derivative effectively induces HO-1 expression in human dermal fibroblasts. Its efficacy is attributed to both its chemical reactivity with thiols and its lipophilicity, which is thought to improve transmembrane uptake. []

Properties

CAS Number

327062-70-4

Product Name

(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.244

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-5-12(6-4-11)20-14(21)10(9-19)8-13-2-1-7-22-13/h1-8H,(H,20,21)/b10-8+

InChI Key

GIZFPTUTFNSMDK-CSKARUKUSA-N

SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.